6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound characterized by its unique structure that integrates elements of chromen and cyclopentane rings. This compound, with the Chemical Abstracts Service number 314743-74-3, has garnered attention in both chemical and biological research due to its potential applications and interesting properties.
The compound is classified under organic chemistry, specifically within the category of chromenones, which are derivatives of chromone. Chromenones are known for their diverse biological activities and are often explored in medicinal chemistry. The synthesis of this compound typically starts from readily available precursors, utilizing various organic reactions to construct its intricate structure .
The synthesis of 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one generally involves several steps, including:
The molecular formula for 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is C17H18O4, with a molecular weight of approximately 286.32 g/mol. The compound features a bicyclic structure that includes a cyclopentane ring fused to a chromene moiety.
6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo several types of chemical reactions:
The efficiency of these reactions often depends on specific reagents and conditions:
The products formed from these reactions vary based on the specific conditions applied; for example, oxidation could yield carboxylic acids or ketones while reduction might produce alcohols .
The mechanism of action for 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets such as enzymes or receptors. Depending on its structural configuration, this compound may function as either an inhibitor or an activator within biochemical pathways.
The pathways typically include:
The physical properties include:
Chemical properties encompass:
Additionally, safety data sheets provide information on handling and storage requirements for this compound .
6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific applications:
The synthesis of 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 314743-74-3) follows a convergent multi-step strategy that constructs the bicyclic chromenone core before introducing the ketone-bearing alkoxy substituent. The primary approach begins with ortho-hydroxy acetophenone derivatives as chromene precursors, where the 6-methyl substituent is either pre-installed or introduced via Friedel-Crafts acylation [2]. The cyclopenta-fused chromenone scaffold is formed through an intramolecular aldol condensation or acid-catalyzed cyclodehydration after appropriate functionalization.
A critical stage involves the formation of the pyran ring through chromen-4-one cyclization under basic conditions. Research indicates that employing potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C significantly improves the yield of the tricyclic system compared to other bases like sodium hydroxide, which promotes undesirable side reactions [2]. The final functionalization introduces the 1-methyl-2-oxopropoxy group at the C7 position via a Williamson ether synthesis. This step utilizes 1-chloro-2-butanone (or its bromo analog) under phase-transfer conditions or microwave irradiation, achieving yields of approximately 72% after optimization [2].
Table 1: Key Multi-Step Synthesis Sequence
Step | Reaction Type | Key Reagents/Conditions | Function | Yield Range |
---|---|---|---|---|
1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Install 6-methyl group | 60-75% |
2 | Chromene Cyclization | K₂CO₃, DMF, 80°C | Form bicyclic core | 65-72% |
3 | Alkoxy Introduction | 1-Chloro-2-butanone, K₂CO₃, Microwave | Install 1-methyl-2-oxopropoxy | 68-75% |
4 | Purification | Chromatography (SiO₂) | Isolate final product | - |
The formation of the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one bicyclic core represents a critical bottleneck where reaction parameters dramatically influence yield and purity. Microwave-assisted synthesis has emerged as a superior method compared to conventional heating, reducing reaction times from hours to minutes while minimizing thermal degradation [2]. Optimization studies reveal that the cyclocondensation of 5-methyl-2-(3-oxobutyl)phenol derivatives (precursors) requires precise temperature control. Maintaining the reaction mixture at 80°C in DMF with K₂CO₃ as the base suppresses aldol self-condensation byproducts common with electron-rich precursors [2].
Solvent selection proves crucial: polar aprotic solvents like DMF facilitate enolate formation and intramolecular Claisen condensation, while solvents like acetonitrile lead to incomplete conversion. Furthermore, substituting electron-donating groups (e.g., methoxy) at the C6 position with methyl groups reduces side reactions, as methyl groups exhibit lower +M effects, decreasing the electron density at the reaction center and preventing unwanted oxidation or polymerization [2]. This optimization boosted isolated yields from 25% (under suboptimal conditions) to 72% [2].
The introduction of the 1-methyl-2-oxopropoxy group at the C7 position employs nucleophilic aromatic substitution (SNAr) under basic conditions. The phenolic oxygen of the pre-formed bicyclic chromenone attacks the alpha-halo ketone (1-chloro-2-butanone), requiring stoichiometric base to generate the phenoxide in situ. Key challenges include the base sensitivity of the chromen-4-one carbonyl and the potential for O- versus C-alkylation of the ketone reagent. Optimization data indicates that using K₂CO₃ in acetone under reflux provides a balance between reactivity and selectivity, achieving functionalization yields >70% [2].
Purification challenges arise due to residual alpha-halo ketone and its hydrolysis products. Silica gel chromatography remains the standard method, though reverse-phase HPLC demonstrates utility for analytical-scale purification. The ketone moiety within the alkoxy chain (1-methyl-2-oxopropyl group) remains stable during functionalization but may undergo enzymatic cleavage in vivo, suggesting potential as a prodrug linker [7]. Alternative carbonyl-protected reagents (e.g., acetals) have been explored but require an additional deprotection step, complicating the synthesis without significant yield improvement [2].
Table 2: Functionalization Approaches & Outcomes
Reagent | Base | Solvent | Temperature | Reaction Time | Yield | Major Impurity |
---|---|---|---|---|---|---|
1-Chloro-2-butanone | K₂CO₃ | Acetone | Reflux | 8 h | 72% | Hydrolyzed reagent |
1-Bromo-2-butanone | Cs₂CO₃ | Acetonitrile | 80°C | 4 h | 68% | Di-alkylated product |
1-Chloro-2-butanone | K₂CO₃ | DMF | 80°C (MW) | 20 min | 75% | Unreacted phenol |
1-(Bromomethyl)ethyl acetate | NaH | THF | 0°C to RT | 2 h | 65%* | Ester hydrolysis |
*Requires additional hydrolysis step to reveal ketone.
Scaling the synthesis of 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (MW: 286.32 g/mol) presents distinct challenges in batch versus continuous flow reactors. Batch processing remains dominant at pilot scales (up to 10 kg), particularly for the chromene cyclization and alkoxylation steps, due to established infrastructure. However, prolonged heating during the condensation step in large reactors promotes byproduct formation (e.g., aldol dimers), reducing overall yield to ~60% compared to lab-scale microwave results [2].
Continuous flow chemistry offers significant advantages for the exothermic alkoxylation step. Precise temperature control within microreactor channels (<100 µm diameter) minimizes hot spots and suppresses hydrolysis of the reactive alpha-halo ketone reagent. Additionally, the short residence times (minutes) in flow systems prevent over-alkylation. Pilot studies demonstrate a 15% yield increase and a 50% reduction in solvent usage compared to batch methods for this step [2].
Economic analyses favor flow reactors for large-scale production despite higher initial capital costs. Batch synthesis costs scale linearly due to purification bottlenecks; the compound's price jumps from ~$46/g at the 1g scale to over $685/g at larger (5g) scales when using traditional batch purification [1]. Continuous crystallization integrated with flow synthesis could significantly reduce downstream processing costs and is an area of active development.
Table 3: Industrial Synthesis Method Comparison
Parameter | Batch Synthesis | Continuous Flow Synthesis |
---|---|---|
Scale Demonstrated | Up to 10 kg | Lab/Pilot scale (kg/day) |
Key Step: Cyclization Yield | 60-65% | 70-75% (estimated) |
Key Step: Alkoxylation Yield | 65-70% | 75-80% |
Temperature Control | Moderate (reactor gradients) | Excellent (micro-mixing) |
Byproduct Formation | Significant (prolonged heating) | Reduced (short residence time) |
Capital Cost | Lower (established equipment) | Higher (specialized reactors) |
Operational Cost (Solvent/Purification) | High (chromatography dominant) | Lower (integrated workup) |
Purity Profile | 95% (requires chromatography) | >98% (reduced side reactions) |
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